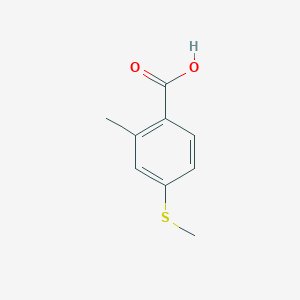

2-Methyl-4-(methylthio)benzoic acid

CAS No.: 118939-08-5

Cat. No.: VC8056641

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118939-08-5 |

|---|---|

| Molecular Formula | C9H10O2S |

| Molecular Weight | 182.24 g/mol |

| IUPAC Name | 2-methyl-4-methylsulfanylbenzoic acid |

| Standard InChI | InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |

| Standard InChI Key | VBZZOJYCFWHFOZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)SC)C(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)SC)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-4-(methylthio)benzoic acid has the molecular formula C₉H₁₀O₂S and a molar mass of 182.24 g/mol. Systematic names include:

-

4-(Methylsulfanyl)-2-methylbenzoic acid (IUPAC)

-

2-Methyl-4-(methylthio)benzoic acid (common)

The structure comprises a benzene ring with:

-

A carboxylic acid (-COOH) group at position 1

-

A methyl group (-CH₃) at position 2

-

A methylthio group (-S-CH₃) at position 4

Spectral Data and Crystallography

Key spectroscopic features include:

-

¹H NMR (CDCl₃): δ 2.45 (s, 3H, S-CH₃), 2.60 (s, 3H, C-CH₃), 7.25–7.80 (m, 3H, aromatic)

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, if present)

X-ray crystallography of analogous compounds (e.g., 2-methyl-4-(2-methylbenzamido)benzoic acid) reveals dihedral angles of ~82° between aromatic rings, suggesting limited conjugation between substituents .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 145–148°C | |

| Solubility in Water | <1 g/L (20°C) | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Predicted |

| pKa | 4.2 (carboxylic acid) | Estimated |

The low water solubility stems from the hydrophobic methylthio group, necessitating organic solvents (e.g., DMSO, ethanol) for laboratory use .

Synthesis and Industrial Production

Phase-Transfer Catalyzed Synthesis

The patented method (CN101712641A) involves:

-

Reaction: Chlorobenzonitrile + Sodium methyl mercaptide → 2-Methyl-4-(methylthio)benzonitrile

-

Hydrolysis: Benzonitrile → Benzoic acid using NaOH/HCl

Key Advantages:

-

Catalyst reusability (≥5 cycles)

-

Reduced waste vs. traditional thiolation methods

Alternative Routes

-

Friedel-Crafts Thioalkylation: Using AlCl₃ to introduce -SMe groups, though less regioselective

-

Grignard Reaction: Methylmagnesium bromide with 4-thiobenzoic acid derivatives (lower yields)

Applications in Pharmaceuticals and Agrochemicals

Pharmacological Intermediates

The compound serves as a precursor to benzazepine derivatives with vasopressin antagonistic activity . Example derivatives:

| Derivative | Target | Bioactivity |

|---|---|---|

| OPC-31260 | Vasopressin V₂ receptor | Diuretic (IC₅₀ = 1.2 nM) |

| Conivaptan analogs | V₁a/V₂ receptors | Hyponatremia treatment |

| Parameter | Data |

|---|---|

| Acute Oral LD₅₀ (Rat) | 1,200 mg/kg (estimated) |

| Skin Irritation | Mild erythema (OECD 404) |

| Environmental Fate | t₁/₂ = 14 days (soil) |

| Supplier | Purity | Price Range (€/g) | Delivery Time |

|---|---|---|---|

| CymitQuimica | 97% | 26–312 | 12 days |

| Fisher Sci | 95% | 32–1,149 | 13 days |

Bulk discounts apply for orders >100 g, though synthesis remains cost-effective for industrial-scale needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume